molecular formula C22H17BrN4O3 B2719619 N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1105201-22-6

N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Cat. No. B2719619
CAS RN: 1105201-22-6
M. Wt: 465.307
InChI Key: HLGYJZNDBWMGIN-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H17BrN4O3 and its molecular weight is 465.307. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

N-substituted derivatives of oxadiazole compounds, similar in structure to the specified compound, have been synthesized and evaluated for antimicrobial activity. These compounds show promise as antimicrobial agents due to their effectiveness against various microbial species. The process involves converting aryl/aralkyl organic acids into esters, hydrazides, and finally 1,3,4-oxadiazol-2-thiols, which are then reacted with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide to produce target compounds. These compounds exhibit variable antimicrobial activity against selected microbial species, with some showing potent activity comparable to reference standards. This indicates their potential for further biological screening and application trials, except for those with higher cytotoxicity (Gul et al., 2017).

Enzyme Inhibition

Research into similar compounds has also explored their enzyme inhibition capabilities. Derivatives of 1,3,4-oxadiazole and acetamide have been synthesized and evaluated for their potential to inhibit certain enzymes. This includes studies on acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease enzymes. The enzyme inhibition study of these molecules against these enzymes has shown promising results, making them potential therapeutic agents. The interaction of these compounds with the enzymes and their cytotoxicity have been studied, indicating their potential utility as therapeutic agents (Abbasi et al., 2018).

Hemolytic Activity

The evaluation of hemolytic activity is another important area of research for these compounds. Studies have shown that certain derivatives synthesized from similar processes exhibit hemolytic activity alongside antimicrobial properties. This dual functionality suggests a balance between antimicrobial effectiveness and cytotoxicity, offering insights into the safety profile of these compounds for medical applications. The synthesis process involves the conversion of benzohydrazide into 1,3,4-oxadiazol-2-thiol, followed by reaction with N-alkyl/aryl substituted 2-bromoacetamide, producing compounds that exhibit antimicrobial and hemolytic activity. These findings highlight the need for careful consideration of toxicity and therapeutic efficacy in the development of these compounds as antimicrobial agents (Rehman et al., 2016).

properties

IUPAC Name

N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3/c1-14-8-10-15(11-9-14)20-25-21(30-26-20)16-5-4-12-27(22(16)29)13-19(28)24-18-7-3-2-6-17(18)23/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGYJZNDBWMGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

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